Synthesis and characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
Synthesis and characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed structural elucidation of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This molecule represents a sophisticated scaffold, strategically combining the pharmacologically relevant pyrrolidin-2-one and 5-amino-1,3,4-thiadiazole cores. We will explore the synthetic strategy, from precursor preparation to the final cyclocondensation, offering insights into the mechanistic rationale behind the chosen methodology. Furthermore, this guide establishes a self-validating protocol through a multi-pronged characterization approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and verification of this and related molecular architectures.
Introduction: A Tale of Two Scaffolds
The title compound, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one (CAS 1142202-31-0), is a hybrid molecule designed to leverage the biological potential of two distinct heterocyclic systems.[1]
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The Pyrrolidin-2-one Ring: This saturated lactam is a privileged scaffold in drug discovery. Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[2][3] The pyrrolidinone motif is a core component in a range of therapeutics, including nootropics like Piracetam and anticonvulsants.[2]
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The 1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle is a bioisostere of thiazole and is renowned for its broad spectrum of pharmacological activities.[3] The 2-amino-5-substituted-1,3,4-thiadiazole moiety, in particular, is a cornerstone in the development of antimicrobial, anti-inflammatory, anticancer, and diuretic agents.[4][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly valuable pharmacophore.[3]
By covalently linking these two scaffolds, the title compound emerges as a promising platform for developing novel therapeutic agents. This guide provides the essential knowledge to synthesize this molecule with high fidelity and to unequivocally confirm its chemical identity.
Synthetic Strategy and Mechanistic Rationale
The synthesis is logically designed as a two-stage process. The initial step involves the construction of the pyrrolidinone core, followed by the formation of the thiadiazole ring onto this scaffold.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and efficient pathway. The target molecule can be disconnected at the C-C bond between the pyrrolidinone and thiadiazole rings. The thiadiazole ring itself is classically formed from a carboxylic acid and thiosemicarbazide. This leads us to two key starting materials: 1-phenyl-5-oxopyrrolidine-3-carboxylic acid and thiosemicarbazide . The carboxylic acid precursor can be readily synthesized from the reaction of aniline and itaconic acid .
Synthetic Workflow Diagram
The overall process is outlined in the workflow below.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocols
PART A: Synthesis of Precursor: 1-phenyl-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from established methods for the synthesis of N-aryl pyrrolidinones from itaconic acid.[6][7]
Protocol Steps:
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Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq) and aniline (1.0 eq).
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Solvent Addition: Add water to the flask to create a slurry. The use of water as a solvent makes this a green and cost-effective step.
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Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. The reaction involves a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (lactamization) with the elimination of a water molecule.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10-12 hours).
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Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, acidify the solution slightly with 5% HCl to induce precipitation.[6]
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Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
PART B: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
This core protocol is based on the efficient cyclocondensation method reported by Sigay et al.[8]
Protocol Steps:
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Reagent Charging & Safety: In a fume hood, carefully add concentrated sulfuric acid (98%) to a dry round-bottom flask equipped with a magnetic stirrer and thermometer. Caution: Concentrated sulfuric acid is highly corrosive; appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory. The addition of subsequent reagents should be performed slowly and with cooling if necessary.
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Precursor Addition: Add 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) to the sulfuric acid with stirring.
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Thiosemicarbazide Addition: Once the carboxylic acid has dissolved, add thiosemicarbazide (1.1 eq) portion-wise to control any initial exotherm.
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Reaction & Mechanistic Insight: Heat the reaction mixture to 80-110 °C for 2-6 hours.[8] The reaction proceeds via several key steps:
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The carboxylic acid is protonated by the strong acid, activating the carbonyl carbon towards nucleophilic attack.
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The terminal nitrogen of thiosemicarbazide acts as the nucleophile, attacking the activated carbonyl to form an acylthiosemicarbazide intermediate.
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The concentrated sulfuric acid then acts as a powerful dehydrating agent, catalyzing the intramolecular cyclization and dehydration of the intermediate to form the stable, aromatic 1,3,4-thiadiazole ring.[2][9]
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Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product as its sulfate salt.
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Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This deprotonates the product, causing it to precipitate.
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Purification: Collect the crude solid by vacuum filtration. Wash the solid extensively with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final compound.
Structural Elucidation: A Self-Validating System
Confirmation of the final structure is achieved by a combination of spectroscopic and physical methods. Each technique provides a piece of the puzzle, and together they create a self-validating system that confirms the successful execution of the protocol.
Caption: Integrated approach for structural validation.
Physical and Chromatographic Data
This data provides the first assessment of purity and identity.
| Property | Expected/Reported Value | Rationale/Interpretation |
| Molecular Formula | C₁₂H₁₂N₄OS | Confirmed by High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.[8][10] |
| Molecular Weight | 260.31 g/mol | The parent ion peak in the mass spectrum should correspond to this value.[1][10] |
| Melting Point (MP) | Specific to batch | A sharp melting point range indicates high purity. |
| TLC (Rf value) | Varies with eluent | Used to monitor reaction completion and assess the purity of the final product. |
| Elemental Analysis | C: 55.37%, H: 4.65%, N: 21.52% | Provides experimental verification of the elemental composition, confirming the molecular formula. |
Spectroscopic Characterization
FT-IR is a rapid and powerful tool for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3300-3100 | N-H Stretch | Confirms the presence of the primary amino (-NH₂) group on the thiadiazole ring.[11] |
| ~3100-3000 | Aromatic C-H Stretch | Indicates the phenyl group protons. |
| ~2950-2850 | Aliphatic C-H Stretch | Corresponds to the -CH₂- and -CH- groups of the pyrrolidinone ring.[12] |
| ~1680-1660 | C=O Stretch (Amide) | A strong, characteristic peak for the lactam carbonyl group in the pyrrolidinone ring.[12] |
| ~1620-1580 | C=N Stretch / C=C Stretch | Confirms the C=N bond within the thiadiazole ring and aromatic C=C bonds.[5] |
| ~1350-1250 | C-N Stretch | Aromatic and aliphatic C-N bond vibrations. |
| ~700-650 | C-S Stretch | Indicates the presence of the carbon-sulfur bond within the thiadiazole ring.[12] |
NMR provides the definitive map of the molecule's carbon-hydrogen framework. The data presented is based on reported values for the target compound and related structures.[8]
¹H NMR (Proton NMR) - (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.65 | d | 2H | Ar-H | Protons on the phenyl ring ortho to the nitrogen. |
| ~7.40 | t | 2H | Ar-H | Protons on the phenyl ring meta to the nitrogen. |
| ~7.28 | s | 2H | -NH₂ | A characteristic singlet for the two equivalent protons of the amino group.[13] |
| ~7.20 | t | 1H | Ar-H | Proton on the phenyl ring para to the nitrogen. |
| ~4.00 | m | 1H | CH (pyrrolidinone) | The methine proton at the C4 position. |
| ~3.85 | m | 2H | N-CH₂ (pyrrolidinone) | The two diastereotopic protons on the C5 carbon adjacent to the nitrogen. |
| ~2.90 & ~2.60 | m | 2H | CO-CH₂ (pyrrolidinone) | The two diastereotopic protons on the C3 carbon adjacent to the carbonyl. |
¹³C NMR (Carbon NMR) - (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~173.0 | C=O (Lactam) | Carbonyl carbon of the pyrrolidinone ring. |
| ~169.5 | C-NH₂ (Thiadiazole) | Carbon of the thiadiazole ring bonded to the amino group. |
| ~155.0 | C-S (Thiadiazole) | Carbon of the thiadiazole ring adjacent to the pyrrolidinone. |
| ~139.0 | Ar-C (Quaternary) | Phenyl carbon directly attached to the pyrrolidinone nitrogen. |
| ~129.0 | Ar-CH | Phenyl carbons meta to the nitrogen. |
| ~124.0 | Ar-CH | Phenyl carbon para to the nitrogen. |
| ~119.0 | Ar-CH | Phenyl carbons ortho to the nitrogen. |
| ~48.0 | N-CH₂ | C5 carbon of the pyrrolidinone ring. |
| ~40.0 | CH | C4 carbon of the pyrrolidinone ring. |
| ~35.0 | CO-CH₂ | C3 carbon of the pyrrolidinone ring. |
High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula. The fragmentation pattern in Electron Impact (EI) or Electrospray Ionization (ESI-MS/MS) can further validate the structure.
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Expected [M+H]⁺: 261.0808
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Key Fragmentation Pathways:
Conclusion
This technical guide has detailed a robust and reproducible two-step synthesis for 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one. The synthetic rationale is grounded in well-established heterocyclic chemistry, utilizing an efficient cyclocondensation reaction. The multi-faceted characterization strategy, employing a suite of modern analytical techniques, provides a self-validating framework to ensure the unequivocal identification and high purity of the final product. The successful synthesis and rigorous characterization of this hybrid molecule provide a solid foundation for its further investigation and derivatization in the pursuit of new therapeutic agents.
References
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